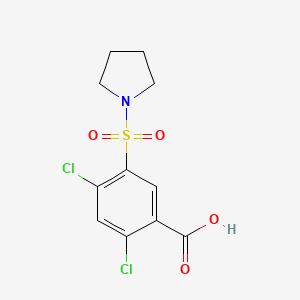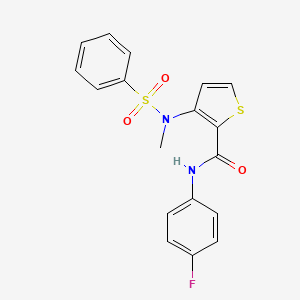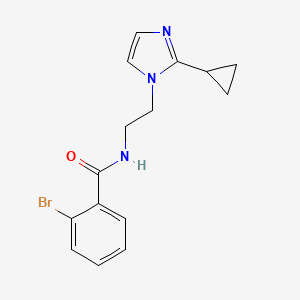
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H23N3O3S2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Synthesis
Piperidine derivatives are crucial in drug design and synthesis. They are present in more than twenty classes of pharmaceuticals . The compound could serve as a key intermediate in synthesizing novel drugs due to its structural complexity and functional groups that allow for further chemical modifications.
Anticancer Research
Compounds with a piperidine nucleus have been utilized in anticancer studies. The piperidine moiety is a common feature in molecules designed to interact with biological targets associated with cancer . This compound could be investigated for its potential anticancer properties, possibly as a kinase inhibitor or a molecule that can interfere with cell proliferation.
Antimicrobial Applications
Piperidine derivatives have shown effectiveness as antimicrobial agents. The subject compound could be explored for its antimicrobial activity, potentially leading to the development of new antibiotics or antiseptics .
Neuropharmacology
Given the importance of piperidine derivatives in neuropharmacology, this compound might be valuable in the synthesis of drugs targeting neurological disorders such as Alzheimer’s disease, Parkinson’s disease, or schizophrenia .
Analgesic and Anti-inflammatory Agents
The compound’s piperidine core may contribute to analgesic and anti-inflammatory effects. It could be part of research efforts to create new pain relievers or anti-inflammatory medications .
Antiviral and Antimalarial Studies
Piperidine derivatives have been used in the development of antiviral and antimalarial drugs. The compound could be investigated for its potential use in treating viral infections and malaria .
Antihypertensive Drugs
The structural features of this compound suggest potential applications in creating antihypertensive drugs. Its derivatives could help in managing blood pressure levels .
Antioxidant Properties
Piperidine derivatives can exhibit antioxidant properties. This compound could be studied for its ability to scavenge free radicals, which might make it useful in preventing oxidative stress-related diseases .
Propriétés
IUPAC Name |
(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-24-17-18-10-13-20(17)16(21)14-6-8-15(9-7-14)25(22,23)19-11-4-3-5-12-19/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPVDGNVPFUQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)
![1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2988239.png)

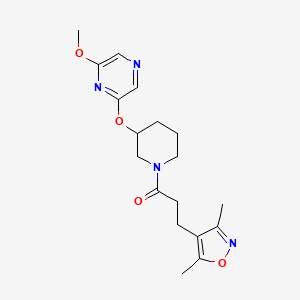
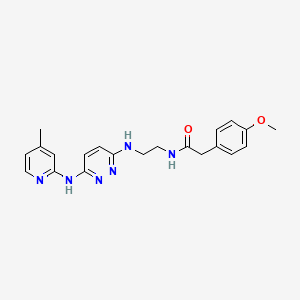
![N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2988244.png)

